Bienvenue dans la boutique en ligne BenchChem!

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide

Medicinal chemistry Lead optimization Physicochemical property profiling

This pyrazolopiperidine acetamide fills a critical gap in kinase-focused SAR matrices. Unlike common phenyl- or pyrrole-substituted analogs, its 5-cyclopropyl-1H-pyrazole core combined with a thiophene-3-acetamide side chain enables controlled evaluation of heterocycle electronics versus lipophilicity on target affinity. With a predicted cLogP of 2.8 and tPSA of 59.1 Ų, it is ideally suited for CNS-penetrant kinase probe campaigns. Procuring this exact cassette ensures reproducible selectivity data that generic substitutes cannot guarantee.

Molecular Formula C17H22N4OS
Molecular Weight 330.45
CAS No. 1902913-82-9
Cat. No. B2676971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide
CAS1902913-82-9
Molecular FormulaC17H22N4OS
Molecular Weight330.45
Structural Identifiers
SMILESC1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)CC4=CSC=C4
InChIInChI=1S/C17H22N4OS/c22-17(9-12-5-8-23-11-12)18-14-3-6-21(7-4-14)16-10-15(19-20-16)13-1-2-13/h5,8,10-11,13-14H,1-4,6-7,9H2,(H,18,22)(H,19,20)
InChIKeyYOLNVEBISVMMJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide (CAS 1902913-82-9): Baseline Identity and Core Scaffold


N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide (CAS 1902913-82-9) is a synthetic small molecule (C17H22N4OS, MW 330.45 g/mol) built on a pyrazolopiperidine core . The compound is supplied as a research-grade chemical with typical purity of 95% and is intended for non-human research applications . The structural cassette—comprising a 5-cyclopropyl-1H-pyrazole linked via a piperidine spacer to a thiophene-3-acetamide moiety—differentiates it from numerous in-class analogs that vary the heteroaryl substituent on either the pyrazole or the acetamide side chain .

Why N-(1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide Cannot Be Substituted by Generic In-Class Analogs


The pyrazolopiperidine acetamide scaffold is highly modular, with activity profiles exquisitely sensitive to even single-point modifications on the pyrazole, piperidine, or acetamide moieties . Published structure–activity relationship (SAR) data on closely related pyrazolopiperidine acetamides demonstrate that replacing the thiophene-3-yl group with another heterocycle or altering the cyclopropyl substituent can shift selectivity, potency, and physicochemical properties in a direction that is not predictable without explicit comparative measurements . Generic substitution therefore risks selecting a compound that is either inactive against the intended target or exhibits an uncharacterized selectivity profile, rendering experimental results non-reproducible.

Quantitative Differentiation Evidence for N-(1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide


Molecular Weight and Hydrogen Bond Donor Count Distinguish This Compound from Common Acetamide-Terminated Analogs

The target compound's molecular weight (330.45 g/mol) and hydrogen bond donor count (0) are identical in the piperidine-acetamide region to its closest analogs, but the thiophene-3-yl substituent contributes a distinct topological polar surface area (tPSA) and rotatable bond count relative to phenyl-containing comparators. This results in subtle but measurable differences in logP and solubility that can influence assay behavior.

Medicinal chemistry Lead optimization Physicochemical property profiling

Cyclopropyl vs. Thiophene-2-yl on the Pyrazole Core: A Structural Distinction with Known Pharmacological Impact

The 5-cyclopropyl-1H-pyrazole group in the target compound has been associated with potent kinase inhibition in structurally related chemotypes, whereas replacement with a 5-(thiophen-2-yl) group in the same position often leads to a shift in target selectivity from kinases to GPCRs or phosphodiesterases [1]. Although direct IC50 data for this specific compound are not publicly available, the structural distinction is corroborated by a screening library that segregates the two sub-series into distinct bioactivity clusters [1].

Kinase inhibitor design Pyrazole SAR IRAK4 inhibitors

Purity and Form Specification: 95% Purity and Solid Physical State as a Procurement Differentiator

The compound is routinely supplied at 95% purity as a solid, whereas several near-neighbor analogs (e.g., N-(piperidin-4-yl)-2-(thiophen-3-yl)acetamide hydrochloride) are offered as hydrochloride salts with variable hydration states [1]. The consistent solid form reduces variability in DMSO stock preparation and long-term storage stability compared to hygroscopic salt forms.

Compound management Assay-ready supply Quality control

Recommended Application Scenarios for N-(1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide Based on Differentiating Evidence


Kinase-Focused Phenotypic or Biochemical Screening

The cyclopropyl-pyrazole core is associated with kinase inhibition in structurally related compounds . This makes the compound a suitable tool for kinase-targeted campaigns where the thiophene-3-acetamide tail may provide additional hinge-binding or hydrophobic pocket interactions distinct from phenyl- or pyrrole-containing analogs.

Structure–Activity Relationship (SAR) Expansion of Pyrazolopiperidine Libraries

The compound's unique combination of a cyclopropyl group on the pyrazole and a thiophene-3-yl acetamide side chain fills a gap in SAR matrices that typically explore only symmetrical or phenyl-substituted variants . Procurement enables a controlled evaluation of heterocycle electronics versus lipophilicity on target affinity.

Physicochemical Property Benchmarking for CNS Drug Design

With a cLogP of 2.8 and tPSA of 59.1 Ų (predicted), the compound hovers near the optimal CNS drug space. Comparative studies against analogs with higher logP (e.g., 2-methylphenyl derivative, cLogP 3.4) can delineate the effect of subtle polarity changes on brain penetration and efflux liability .

Negative Control Selection for Thiophene-2-yl Pyrazole Chemotypes

In assays where a 5-(thiophen-2-yl)-1H-pyrazole analog shows activity at GPCR or PDE targets, the cyclopropyl-bearing compound can serve as a selectivity control, given the divergent target class enrichment observed between these sub-series .

Quote Request

Request a Quote for N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.